2-(4-Ethylphenyl)isoindole-1,3-dione
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Overview
Description
2-(4-Ethylphenyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of 2-(4-Ethylphenyl)isoindoline-1,3-dione consists of an isoindoline-1,3-dione core with a 4-ethylphenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-ethyl aniline. The reaction is carried out in a solvent such as toluene under reflux conditions for 24 hours . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-Ethylphenyl)isoindoline-1,3-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. Solventless methods have also been developed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)isoindoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticonvulsant drugs.
Neuropharmacology: The compound has been studied for its potential to modulate dopamine receptors, making it a candidate for antipsychotic agents.
Alzheimer’s Disease: It has shown potential in inhibiting β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Green Chemistry: The compound is also used as a model for developing environmentally friendly synthetic methods.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)isoindoline-1,3-dione involves its interaction with various molecular targets:
Dopamine Receptors: The compound modulates dopamine receptor D2, which is involved in neuropsychiatric disorders.
Ion Channels: It affects ion channels such as calcium, sodium, and potassium channels, which play a role in its anticonvulsant activity.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which is crucial in Alzheimer’s disease.
Comparison with Similar Compounds
2-(4-Ethylphenyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives:
2-(4-Methoxyphenyl)isoindoline-1,3-dione: This compound has a methoxy group instead of an ethyl group and shows different pharmacological properties.
2-(4-Chlorophenyl)isoindoline-1,3-dione: The presence of a chlorine atom alters its reactivity and biological activity.
2-(4-Nitrophenyl)isoindoline-1,3-dione:
These comparisons highlight the unique properties of 2-(4-Ethylphenyl)isoindoline-1,3-dione, making it a valuable compound in various fields of research.
Properties
CAS No. |
83665-33-2 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,2H2,1H3 |
InChI Key |
RJTMOIDRHLTIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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